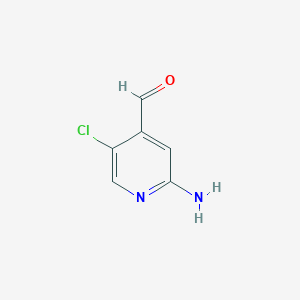
2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general reaction conditions include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of click chemistry can be scaled up for industrial applications, involving the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole ring and aldehyde group. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 2-(2-Methoxyphenyl)-2H-1,2,3-triazole
- 2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-methanol
- 2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness: 2-(2-Methoxyphenyl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further chemical modifications and reactions. This functional group provides versatility in synthetic applications and potential interactions with biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-15-10-5-3-2-4-9(10)13-11-6-8(7-14)12-13/h2-7H,1H3 |
InChI Key |
IHBUYAVPOXQVSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2N=CC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


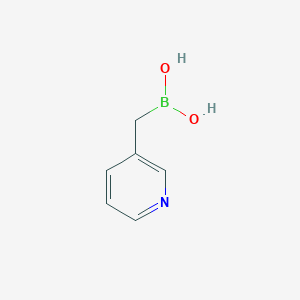
![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
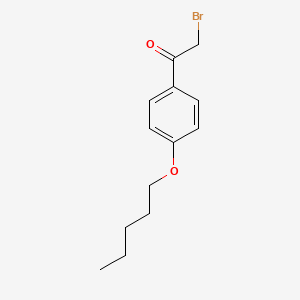
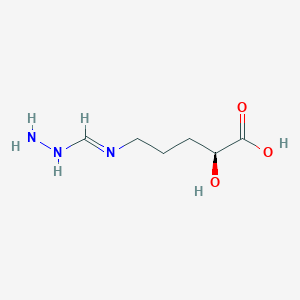


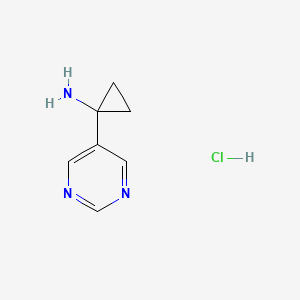
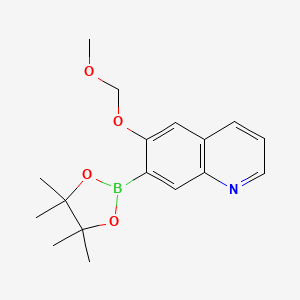
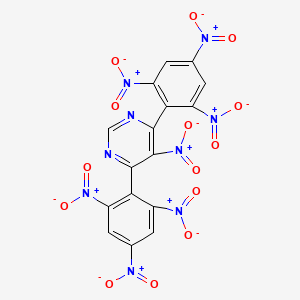
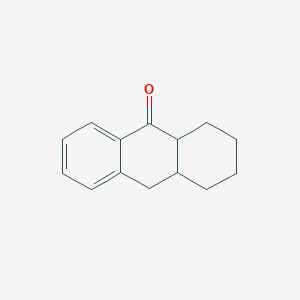

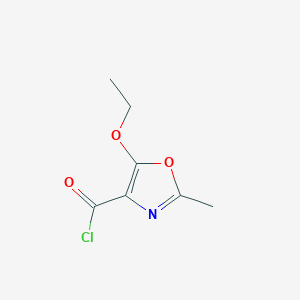
![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)
